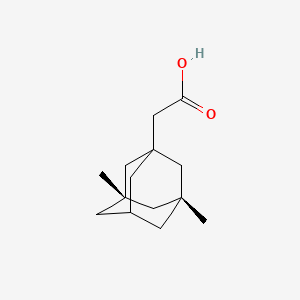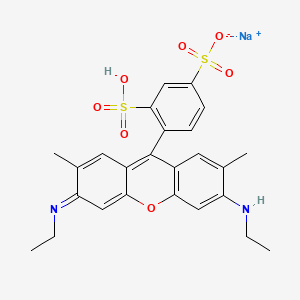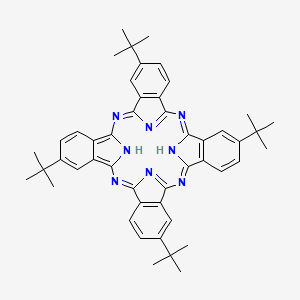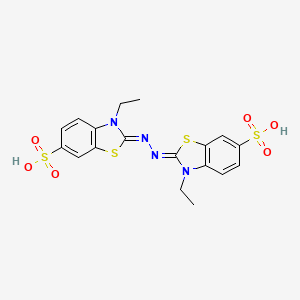
N-acetyl-L-((13)C4)aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is a labeled compound used in various scientific research applications. It is a derivative of N-Acetyl-L-aspartic acid, where the carbon atoms at positions 1, 2, 3, and 4 are replaced with the isotope carbon-13. This isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-aspartic acid-1,2,3,4-13C4 typically involves the acetylation of L-aspartic acid with acetic anhydride in the presence of a catalyst. The isotopic labeling is achieved by using carbon-13 labeled reagents. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of N-Acetyl-L-aspartic acid-1,2,3,4-13C4 follows similar synthetic routes but on a larger scale. The process involves using high-purity carbon-13 labeled reagents and advanced purification techniques to achieve the required isotopic purity and chemical purity .
化学反应分析
Types of Reactions
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-acids.
Reduction: Selective reduction can lead to the formation of protected homoserine γ-lactones.
Substitution: It can participate in substitution reactions to form derivatives like racemic amino substituted succinimide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-L-aspartic acid, such as protected homoserine γ-lactones and racemic amino substituted succinimide .
科学研究应用
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies involving metabolic pathways and molecular interactions.
Biology: Helps in understanding the metabolic processes in organisms.
Medicine: Used in research related to neurological disorders and brain metabolism.
Industry: Employed in the synthesis of peptides and other complex molecules
作用机制
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 exerts its effects by participating in metabolic pathways. It is synthesized in the mitochondria from aspartic acid and acetyl-coenzyme A. It may function as a neurotransmitter in the brain by acting on metabotropic glutamate receptors . The molecular targets and pathways involved include the central nervous system, where it plays a role in neuronal health and function .
相似化合物的比较
Similar Compounds
N-Acetyl-L-aspartic acid: The non-labeled version of the compound.
N-Acetyl-1-13C-L-aspartic acid: Labeled at a single carbon position.
N-Acetyl-S-aspartic acid: Another derivative with slight structural differences
Uniqueness
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is unique due to its multiple carbon-13 labels, making it highly valuable for detailed metabolic studies. Its isotopic labeling allows for precise tracking and analysis in various research applications, providing insights that non-labeled or single-labeled compounds cannot offer .
属性
分子式 |
C6H9NO5 |
|---|---|
分子量 |
179.11 g/mol |
IUPAC 名称 |
(2S)-2-acetamido(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |
InChI 键 |
OTCCIMWXFLJLIA-OCZMAYJFSA-N |
手性 SMILES |
CC(=O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
规范 SMILES |
CC(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


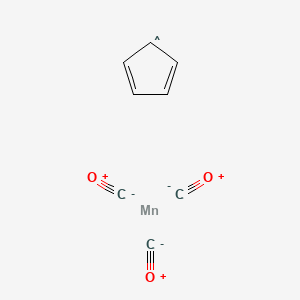
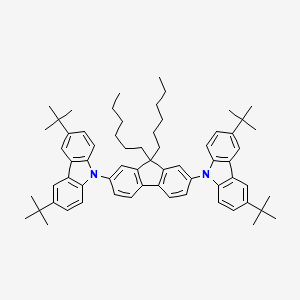
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
